Lup-20(29)en-28-ol-3beta-yl caffeate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lup-20(29)en-28-ol-3beta-yl caffeate is a pentacyclic triterpenoid compound derived from lupeol. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound is often studied for its potential therapeutic applications and its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lup-20(29)en-28-ol-3beta-yl caffeate typically involves the esterification of lupeol with caffeic acid. The reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve the extraction of lupeol from natural sources such as the bark of white birch trees, followed by chemical modification to introduce the caffeate moiety. The process may include purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Lup-20(29)en-28-ol-3beta-yl caffeate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The caffeate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Lup-20(29)en-28-ol-3beta-yl caffeate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its role in inhibiting enzymes and modulating biochemical pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has shown potential in treating conditions such as arthritis, cancer, and bacterial infections.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of Lup-20(29)en-28-ol-3beta-yl caffeate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Pathways Involved: It modulates pathways related to apoptosis, cell proliferation, and inflammation. For example, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Comparison with Similar Compounds
Lup-20(29)en-28-ol-3beta-yl caffeate can be compared with other similar compounds such as:
Lupeol: The parent compound from which it is derived. Lupeol also exhibits anti-inflammatory and anti-cancer properties but lacks the caffeate moiety.
Betulin: Another pentacyclic triterpenoid with similar biological activities. Betulin is known for its anti-cancer and anti-inflammatory effects.
Betulinic Acid: A derivative of betulin with enhanced anti-cancer properties. It is often compared with this compound for its therapeutic potential.
This compound stands out due to its unique combination of the triterpenoid structure and the caffeate moiety, which contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C39H56O5 |
---|---|
Molecular Weight |
604.9 g/mol |
IUPAC Name |
[(3aS,5aR,5bR,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/t26?,27?,30?,31?,32?,34?,36-,37+,38+,39+/m0/s1 |
InChI Key |
VOQSZICWRNPAMF-NAWICEEHSA-N |
Isomeric SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.